molecular formula C8H14O2 B11956761 Hexahydro-4h-1,3-benzodioxine CAS No. 2931-14-8

Hexahydro-4h-1,3-benzodioxine

Cat. No.: B11956761
CAS No.: 2931-14-8
M. Wt: 142.20 g/mol
InChI Key: HCKOFNAZWWTBQN-UHFFFAOYSA-N
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Description

Hexahydro-4h-1,3-benzodioxine is an organic compound with the molecular formula C8H14O2 It is a heterocyclic compound containing a dioxane ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-4h-1,3-benzodioxine can be synthesized through several methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The reaction proceeds at room temperature and yields the desired product in moderate to good yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-4h-1,3-benzodioxine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Hexahydro-4h-1,3-benzodioxine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-4h-1,3-benzodioxine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-4h-1,3-benzodioxine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

2931-14-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine

InChI

InChI=1S/C8H14O2/c1-2-4-8-7(3-1)5-9-6-10-8/h7-8H,1-6H2

InChI Key

HCKOFNAZWWTBQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)COCO2

Origin of Product

United States

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